1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-3-4-14(21-11-13)22-6-8-23(9-7-22)15(24)12-2-1-5-20-10-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQMPCFBJLHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbonyl chloride with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly under basic conditions.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, treatment with 1-bromoethane in acetonitrile at 60°C yields N-ethyl derivatives .
-
Acylation : Forms amides when treated with acyl chlorides. Reaction with benzoyl chloride in dichloromethane produces 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-N-benzoylpiperazine .
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 72% |
| Acylation | PhCOCl, Et₃N | DCM | RT | 85% |
Transition Metal-Catalyzed Coupling Reactions
The pyridine rings enable cross-coupling reactions via palladium catalysis:
-
Suzuki-Miyaura Coupling : The 5-(trifluoromethyl)pyridin-2-yl group undergoes coupling with arylboronic acids. For instance, reaction with phenylboronic acid using Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C generates biaryl derivatives.
-
Buchwald-Hartwig Amination : Piperazine nitrogen participates in C–N bond formation with aryl halides. A 2019 study achieved 89% yield using Pd₂(dba)₃ and Xantphos .
Mechanistic Insight :
The trifluoromethyl group enhances electrophilicity of the pyridine ring, facilitating oxidative addition of palladium(0) complexes .
Reduction Reactions
Selective reductions modify the compound’s core structure:
-
Catalytic Hydrogenation : Piperazine rings are resistant, but pyridine moieties reduce to piperidines under H₂ (1 atm) with PtO₂ in ethanol (20% yield).
-
Borane Reduction : The carbonyl group in the pyridine-3-carbonyl moiety reduces to a CH₂ group using BH₃·THF (−78°C to RT, 68% yield) .
Critical Parameters :
-
Hydrogenation requires careful control to prevent over-reduction of aromatic systems.
-
Borane selectivity depends on steric hindrance from the trifluoromethyl group.
Acid/Base-Mediated Transformations
Protonation/deprotonation influences reactivity:
-
Salt Formation : Reacts with HCl in diethyl ether to form water-soluble hydrochloride salts (melting point: 198–202°C).
-
Deprotonation : Lithium diisopropylamide (LDA) deprotonates the piperazine NH, enabling further alkylation at −78°C .
Applications :
-
Hydrochloride salts improve bioavailability for pharmacological studies.
-
Deprotonated intermediates facilitate synthesis of N-functionalized derivatives .
Heterocyclic Functionalization
The pyridine rings undergo cyclocondensation and ring-opening reactions:
-
With Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives in acetic acid (80°C, 12 hr) .
-
Ring-Opening : Treatment with NaOH (10% aq.) at reflux cleaves the pyridine ring, yielding glutaconic acid derivatives .
Comparative Reactivity :
| Reagent | Product Class | Conditions | Yield |
|---|---|---|---|
| NH₂NH₂·H₂O | Pyrazolo[3,4-b]pyridines | AcOH, 80°C | 65% |
| NaOH (aq.) | Dicarboxylic acids | Reflux, 6 hr | 41% |
Photochemical Reactions
UV irradiation induces unique transformations:
-
C–F Bond Activation : Trifluoromethyl groups undergo defluorination with TiO₂ photocatalyst (λ = 365 nm), forming difluoromethyl derivatives (quantum yield: 0.12) .
-
Cross-Dehydrogenative Coupling : Reacts with thiophenol under visible light (Ru(bpy)₃²⁺ catalyst) to form C–S bonds (62% yield) .
Limitations :
-
Low yields in photochemical reactions due to competing side reactions.
Biochemical Interactions
Though not strictly chemical reactions, its interactions with biological systems inform medicinal applications:
-
Enzyme Inhibition : Binds to bacterial phosphopantetheinyl transferases (Ki = 0.8 μM) via H-bonding with the piperazine NH and π-stacking with pyridine rings.
-
Metabolic Oxidation : Liver microsomes oxidize the pyridine rings to N-oxides (t₁/₂ = 2.3 hr in human CYP3A4) .
Stability Under Extreme Conditions
-
Thermal Degradation : Decomposes at 240°C (DSC data), releasing CO and CF₃ radicals.
-
Acidic Hydrolysis : Stable in 1M HCl (24 hr, RT) but degrades in 6M HCl (t₁/₂ = 1.5 hr).
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound has been extensively studied for its pharmacological properties, particularly as a potential therapeutic agent in various diseases. Research indicates that derivatives of this compound exhibit promising activity against several targets:
- Anticancer Activity : Several studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial targets, making it a candidate for developing new antibiotics. Research has shown that certain derivatives possess activity against resistant strains of bacteria, indicating their potential in treating infections caused by multi-drug resistant organisms .
- Anti-inflammatory Effects : Inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease may benefit from the anti-inflammatory properties exhibited by piperazine derivatives. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for improving bioavailability and efficacy .
- Piperazine Ring Modifications : Alterations to the piperazine moiety can significantly affect the binding affinity to biological targets. For example, substituents on the piperazine ring have been shown to modulate activity against specific enzymes and receptors involved in disease processes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of various piperazine derivatives, including those based on this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This highlights its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related piperazine derivatives have been synthesized and evaluated, highlighting the impact of substituents on physicochemical and pharmacological properties:
Key Observations :
- Acyl vs. Alkyl Substituents: The target compound’s pyridine-3-carbonyl group distinguishes it from simpler analogues like A23, which lacks an acyl substituent.
- Trifluoromethyl Positioning : Analogues with trifluoromethyl groups at alternative pyridine positions (e.g., 3-, 4-, or 6-positions) exhibit reduced binding in receptor assays, underscoring the importance of the 5-position for optimal steric and electronic interactions .
Physicochemical Properties
The trifluoromethyl group significantly influences lipophilicity (logP) and metabolic stability:
Key Observations :
- Lipophilicity : The target compound’s logP (2.8) balances solubility and membrane permeability, whereas bulkier substituents (e.g., 8b) reduce aqueous solubility.
- Metabolic Stability : The thiophene-containing analogue (13) exhibits superior metabolic stability, likely due to reduced cytochrome P450 susceptibility compared to the target compound .
Pharmacological Activity
Dopamine D3 Receptor Binding :
- The target compound demonstrates moderate affinity (Ki = 120 nM) for dopamine D3 receptors, comparable to 8b (Ki = 95 nM) but lower than NCT-503 (Ki = 28 nM), a benzyl-substituted analogue .
- SAR Insight : Bulky acyl groups (e.g., pyridine-3-carbonyl) may sterically hinder receptor access, whereas flexible alkyl chains (e.g., NCT-503’s benzyl group) enhance binding .
Antichlamydial Activity :
- A sulphonyl-containing analogue (1-(4-(3-methoxyphenyl)piperazin-1-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one) inhibits Chlamydia trachomatis growth (IC₅₀ = 0.8 µM), outperforming the target compound in this context .
Yield Comparison :
| Compound Name | Coupling Reagent | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | WSC·HCl/HOBt | 41–65 | |
| NCT-502 (Pyridinyl derivative) | HATU | 26 | |
| Compound 13 (Thiophene-containing analogue) | TBTU/HOBt | 91 |
Key Observations :
Biological Activity
The compound 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 1024406-72-1) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 300.25 g/mol, featuring a piperazine core substituted with pyridine and trifluoromethyl groups, which are known to influence biological activity.
- Receptor Interaction : The compound has been identified as a potential inhibitor of various receptors, including glycine transporters and certain protein kinases. Its structural components suggest that it may interact with neurotransmitter systems and contribute to modulating synaptic transmission.
- Antiviral Activity : Preliminary studies indicate that derivatives of similar piperazine compounds exhibit antiviral properties, particularly against HIV by acting as CCR5 receptor antagonists. This suggests that this compound may have similar applications in antiviral therapy .
Biological Activity Data
| Activity | Value | Reference |
|---|---|---|
| IC50 against IRAK4 | 6 nM | |
| Antiviral potency | Potential CCR5 antagonist | |
| Antibacterial MIC | 3.12 - 12.5 µg/mL |
Case Studies
- Antiviral Potential : In a study examining various piperazine derivatives, compounds similar to this compound were shown to inhibit HIV replication effectively. The mechanism involved blocking the CCR5 receptor, which is critical for HIV entry into host cells .
- Neurotransmitter Modulation : Another investigation focused on the compound's effect on glycine transporters, demonstrating that it could enhance glycinergic neurotransmission, which may have implications for treating disorders like schizophrenia and other neuropsychiatric conditions .
- Antibacterial Activity : Research indicated that related pyridine-piperazine compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups or thiocarbonyl intermediates. For example, thiourea derivatives can be synthesized via reactions with di(1H-imidazol-1-yl)methanethione and amines under sonication to homogenize the mixture . Optimization strategies include:
- Temperature Control : Heating at 40–70°C in THF to enhance reaction kinetics while avoiding decomposition.
- Purification : Reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the target compound .
- Base Treatment : Use of saturated sodium bicarbonate to free-base the product, improving solubility for extraction .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in DMSO- confirm structural integrity, with shifts at δ 9.71 (thiourea NH) and 8.18–6.70 ppm (pyridine protons) .
- HRMS : Electrospray ionization (ESI) in positive mode validates molecular formulae (e.g., [M+H] = 328.1597) .
- LC/MS : Retention times (e.g., 1.953 min) and purity assessment using TFA-modified mobile phases .
Advanced: How do structural modifications (e.g., β-cyclodextran inclusion) influence the balance between toxicity and biological activity?
Methodological Answer:
Modifications like β-cyclodextran complexation reduce toxicity by enhancing solubility and shielding reactive groups but may decrease bioactivity due to steric hindrance . Key considerations:
- Toxicity Assays : Subcutaneous administration in rodent models to determine LD and classify compounds as low-toxic (e.g., <500 mg/kg) .
- Activity Trade-offs : Compare antiplatelet or anesthetic activity (e.g., infiltration anesthesia models) pre- and post-modification to identify optimal substituents .
Advanced: What in vivo models are appropriate for evaluating local anesthetic activity, and how should conflicting efficacy data be interpreted?
Methodological Answer:
- Infiltration Anesthesia Models : Administer compounds subcutaneously in rodents and measure pain response latency (e.g., tail-flick test). For example, modified piperazines showed variable efficacy despite similar toxicity profiles .
- Data Interpretation : Use ANOVA to compare mean activity indexes across groups (Table V in ). Structural differences (e.g., trifluoromethyl vs. nitro groups) may explain efficacy variations due to lipophilicity or target affinity.
Advanced: How do electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) at specific positions affect target binding (e.g., DPP-IV inhibition)?
Methodological Answer:
- EWGs (e.g., -CF) : Enhance inhibitory activity by increasing electrophilicity and hydrogen-bonding potential. For DPP-IV, para-CF improves IC by 3-fold compared to EDGs .
- EDGs (e.g., -OCH) : Reduce activity due to decreased binding to catalytic sites. Meta-substitution is particularly disfavored .
- Experimental Validation : Use molecular docking (e.g., induced-fit protocols) to correlate substituent effects with binding energy changes .
Advanced: What strategies resolve contradictions between computational predictions (e.g., antiplatelet activity) and experimental results?
Methodological Answer:
- Validation Workflow :
- Case Study : Computational predictions of high antiplatelet activity aligned with in vitro data for trifluoromethyl derivatives, validating the workflow .
Advanced: What rational design approaches leverage the piperazine scaffold’s conformational flexibility for CNS-targeted therapies?
Methodological Answer:
- Pharmacokinetic Optimization : Piperazine’s basicity (pK ~9.5) enhances blood-brain barrier penetration, critical for antidepressants or antipsychotics .
- Targeted Modifications :
- SAR Studies : Prioritize para-substituted aryl groups (e.g., 5-(trifluoromethyl)pyridin-2-yl) to balance potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
